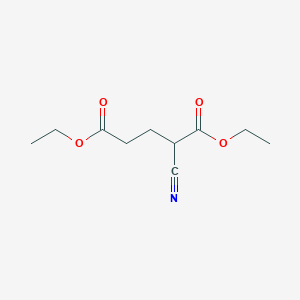
Diethyl 2-cyanopentanedioate
Descripción general
Descripción
Diethyl 2-cyanopentanedioate is a chemical compound with the molecular formula C10H15NO4 . It has gained attention from researchers and industries due to its potential uses in various fields.
Molecular Structure Analysis
The molecular structure of Diethyl 2-cyanopentanedioate contains a total of 29 bond(s). There are 14 non-H bond(s), 3 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 2 ester(s) (aliphatic) and 1 nitrile(s) (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving Diethyl 2-cyanopentanedioate are complex and involve several steps. For example, one synthesis procedure involves the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature .Aplicaciones Científicas De Investigación
Carbon-Skeleton Rearrangement in Vitamin B12 Derivatives
Diethyl 2-acetylamino-2-methylpropanedioate, closely related to Diethyl 2-cyanopentanedioate, has been utilized in studies involving carbon-skeleton rearrangement. This compound coordinated to a hydrophobic vitamin B12 derivative bound to a lipid species in a bilayer membrane, undergoing rearrangement under photolysis conditions (Murakami et al., 1995).
Synthesis of Organic Compounds
Diethyl 3-oxopentanedioate, a variant of Diethyl 2-cyanopentanedioate, has been synthesized from anhydrous citric acid, demonstrating its role as an important intermediate in drug synthesis (Zang Yang-ling, 2008).
Stereospecific and Stereoselective Reactions
In stereospecific and stereoselective reactions, a reagent formed from diethyl azodicarboxylate reacted with alcohols and ethyl cyanoacetate to produce alkylated products, showing the chemical versatility of similar compounds (Kurihara et al., 1981).
Liquid Crystal Synthesis
The synthesis of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes for use in liquid crystals involved diethyl malonate as a starting material, highlighting its application in creating advanced materials (Liu Qian-feng, 2002).
Propiedades
IUPAC Name |
diethyl 2-cyanopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-3-14-9(12)6-5-8(7-11)10(13)15-4-2/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYXWCUNWACGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280182 | |
| Record name | Diethyl 2-cyanopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-cyanopentanedioate | |
CAS RN |
7251-97-0 | |
| Record name | NSC15768 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2-cyanopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)



![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)




